molecular formula C11H15ClFNO2 B6190652 methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride CAS No. 2648948-75-6

methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride

Cat. No. B6190652
CAS RN: 2648948-75-6
M. Wt: 247.7
InChI Key:
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Description

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride (MFAMPH) is a synthetic compound that has been studied for its potential to serve as a novel therapeutic agent for a variety of diseases. MFAMPH has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride has been studied for its potential to serve as a novel therapeutic agent for a variety of diseases. It has been investigated as a potential treatment for Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). It has also been studied for its potential to be used as an anticancer agent, as it has been found to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The exact mechanism of action of methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is not yet fully understood. However, it is believed to act by binding to certain receptors in the brain, which leads to an increase in the activity of certain neurotransmitters. This leads to a decrease in the symptoms of the diseases mentioned above.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to increase the activity of certain neurotransmitters, such as dopamine and serotonin, which can lead to improved mood and cognition. It has also been found to reduce inflammation and oxidative stress, which can lead to improved overall health.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is highly pure and stable when stored. However, it is not yet approved for clinical use, and its exact mechanism of action is still not fully understood.

Future Directions

Future research on methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and determining its safety and efficacy in clinical trials. Additionally, further research should be conducted to explore the potential of this compound as an anticancer agent, as well as to investigate its potential for use as a neuroprotective agent. Finally, further research should be conducted to explore the potential of this compound as an antidepressant and anxiolytic agent.

Synthesis Methods

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is synthesized through a reaction between 2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid and hydrochloric acid. The reaction is carried out in anhydrous acetonitrile at room temperature, and the product is isolated and purified using column chromatography. The reaction is highly efficient and produces a pure product with a yield of 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride involves the reaction of 2-fluoroacetophenone with methyl acetoacetate to form methyl 3-(2-fluorophenyl)-3-oxopropanoate, which is then reacted with methylamine to form methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "2-fluoroacetophenone", "methyl acetoacetate", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluoroacetophenone is reacted with methyl acetoacetate in the presence of a base catalyst to form methyl 3-(2-fluorophenyl)-3-oxopropanoate.", "Step 2: Methyl 3-(2-fluorophenyl)-3-oxopropanoate is then reacted with excess methylamine in the presence of a reducing agent to form methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate." ] }

CAS RN

2648948-75-6

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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